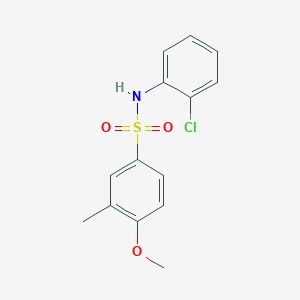![molecular formula C14H21NO4 B7499218 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)
2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid, also known as gabapentin enacarbil, is a prodrug of gabapentin. Gabapentin enacarbil is used for the treatment of restless leg syndrome (RLS) and postherpetic neuralgia (PHN). Gabapentin enacarbil is a white to off-white crystalline powder with a molecular weight of 365.47 g/mol.
科学的研究の応用
Gabapentin enacarbil has been extensively studied for its efficacy in the treatment of RLS and PHN. RLS is a neurological disorder characterized by an irresistible urge to move the legs, especially at night. PHN is a painful condition that occurs after an episode of shingles. Gabapentin enacarbil has been shown to be effective in reducing the symptoms of RLS and PHN. In addition, 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid enacarbil has been studied for its potential use in the treatment of other conditions like neuropathic pain and fibromyalgia.
作用機序
Gabapentin enacarbil is a prodrug of 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid, which means that it is converted to 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid in the body. Gabapentin is an anticonvulsant drug that works by binding to the α2δ subunit of voltage-gated calcium channels. This reduces the release of neurotransmitters like glutamate and substance P, which are involved in pain transmission. Gabapentin enacarbil is converted to 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid in the gastrointestinal tract, and the 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid is then absorbed into the bloodstream.
Biochemical and Physiological Effects
Gabapentin enacarbil has been shown to be effective in reducing the symptoms of RLS and PHN. The drug has a long half-life, which allows for once-daily dosing. Gabapentin enacarbil is well-tolerated, with few side effects. The most common side effects are dizziness, somnolence, and headache. Gabapentin enacarbil has no significant effect on the pharmacokinetics of other drugs, and it does not induce or inhibit the cytochrome P450 system.
実験室実験の利点と制限
Gabapentin enacarbil has several advantages for lab experiments. The drug has a well-established synthesis method, and it is readily available. Gabapentin enacarbil has been extensively studied for its efficacy and safety, which makes it a reliable tool for research. However, 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid enacarbil has limitations for lab experiments. The drug has a long half-life, which makes it difficult to control the timing of drug administration. In addition, 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid enacarbil has no significant effect on the pharmacokinetics of other drugs, which limits its use in drug-drug interaction studies.
将来の方向性
Gabapentin enacarbil has several potential future directions for research. The drug has been studied for its efficacy in the treatment of RLS and PHN, but it may have potential uses in other conditions like neuropathic pain and fibromyalgia. In addition, 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid enacarbil may have potential uses in the treatment of other neurological disorders like epilepsy and migraine. Further studies are needed to explore these potential uses of 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid enacarbil.
合成法
Gabapentin enacarbil is synthesized by the reaction of 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid and ethyl chloroformate. The reaction takes place in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction yields 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid enacarbil as a white to off-white crystalline powder. The synthesis method of 2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid enacarbil is well-established and has been used for the production of the drug on a large scale.
特性
IUPAC Name |
2-[(4-ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-3-19-13-6-4-12(5-7-13)10-15(8-9-18-2)11-14(16)17/h4-7H,3,8-11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIJGWDIICWBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCOC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide](/img/structure/B7499138.png)
![N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide](/img/structure/B7499143.png)
![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)
![N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide](/img/structure/B7499154.png)


![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)


![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)
![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)

